molecular formula C25H26N2O4 B11151477 N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11151477
M. Wt: 418.5 g/mol
InChI Key: NCCACANWTRKJRB-UHFFFAOYSA-N
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Description

The compound N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a structurally complex molecule featuring:

  • A furo[3,2-g]chromen-7-one core with methyl substituents at positions 2, 3, 5, and 7.
  • A propanamide side chain at position 6 of the chromenone ring, terminating in a 2-pyridylethyl group.

These analogs often exhibit diverse pharmacological properties influenced by their substituents, such as solubility, binding affinity, and metabolic stability .

Properties

Molecular Formula

C25H26N2O4

Molecular Weight

418.5 g/mol

IUPAC Name

N-(2-pyridin-2-ylethyl)-3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H26N2O4/c1-14-17(4)30-23-16(3)24-21(13-20(14)23)15(2)19(25(29)31-24)8-9-22(28)27-12-10-18-7-5-6-11-26-18/h5-7,11,13H,8-10,12H2,1-4H3,(H,27,28)

InChI Key

NCCACANWTRKJRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=CC=N4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale synthesis typically follows the same principles as the laboratory route.
  • Optimization for yield, purity, and cost-effectiveness is crucial.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: Diverse derivatives with altered functional groups.

Scientific Research Applications

The compound N-[2-(2-pyridyl)ethyl]-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and agricultural sciences.

Structural Formula

N 2 2 pyridyl ethyl 3 2 3 5 9 tetramethyl 7 oxo 7H furo 3 2 g chromen 6 yl propanamide\text{N 2 2 pyridyl ethyl 3 2 3 5 9 tetramethyl 7 oxo 7H furo 3 2 g chromen 6 yl propanamide}

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. These compounds can interfere with cancer cell proliferation and induce apoptosis in various cancer types.

Case Study: Inhibition of Tumor Growth

A study demonstrated that derivatives of this compound showed efficacy against non-small cell lung cancer (NSCLC) by modulating key signaling pathways involved in cell survival and proliferation. The compound's mechanism of action involves the degradation of specific proteins associated with tumor growth .

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Research Findings

In vitro studies have shown that the compound can reduce oxidative stress in neuronal cells, thereby protecting them from damage caused by neurotoxins .

Pesticidal Properties

Compounds with similar structures have been investigated for their pesticidal activities. The presence of the pyridine ring enhances their efficacy as agrochemicals against various pests and pathogens.

Efficacy Studies

Field trials have indicated that such compounds can effectively reduce pest populations while being less toxic to beneficial insects, making them suitable for integrated pest management strategies .

Herbicide Development

The unique chemical properties of this compound may also lend themselves to herbicide formulation. Its selective action on specific plant pathways could provide a new avenue for developing environmentally friendly herbicides.

Mechanism of Action

    Targets: Likely interacts with specific enzymes, receptors, or cellular pathways.

    Pathways: Further research needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects: Pyridylethyl groups (target compound and ) may improve membrane permeability due to moderate lipophilicity, whereas thiadiazole () or chloropyridine () groups could enhance target specificity via polar interactions. The furochromenone core in the target compound likely confers rigidity and planar aromaticity, which are advantageous for intercalation or enzyme inhibition.
  • Synthetic Challenges :

    • The synthesis of such compounds often involves coupling propanamide derivatives to heterocyclic cores under mild conditions (e.g., DMSO, room temperature), as seen in .

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are critical for success?

Methodological Answer: The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the furochromen core. Key steps include:

  • Coupling reactions : For example, amide bond formation between the pyridylethylamine moiety and the furochromen-propanoyl intermediate. Solvents like DMSO are often used to enhance reactivity .
  • Purification : LC-MS is critical for monitoring reaction progress and ensuring purity. A gradient of 10–90% methanol with 0.1% formic acid over 15 minutes is commonly employed for LC analysis .
  • Yield optimization : Stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and room-temperature stirring for 1 hour are standard for amide coupling .

Q. Table 1: Representative Synthesis Conditions

StepReagents/ConditionsSolventTimeYieldCharacterization Method
Amide CouplingCompound 3 + Compound 5 (1:1)DMSO1 h60–70%LC-MS (ESI+, m/z: 572.09 [M+H]+)

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

  • 1H NMR : Provides structural confirmation of protons in the pyridyl, furochromen, and propanamide groups. For example, aromatic protons in the pyridyl ring appear at δ 7.4–8.5 ppm .
  • LC-MS : Essential for verifying molecular weight and purity. A retention time of ~9.55 minutes under methanol gradient conditions is typical .
  • X-ray crystallography : Used to resolve ambiguities in stereochemistry or crystal packing, though this requires high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce byproducts?

Methodological Answer: Use Design of Experiments (DoE) to evaluate factors like solvent polarity, temperature, and catalyst loading. For example:

  • Solvent screening : Compare DMSO (polar aprotic) vs. DMF (high dielectric constant) for amide bond stability .
  • Catalyst optimization : Test coupling agents like EDC/HOBt vs. DCC for efficiency .
  • Statistical modeling : Apply response surface methodology (RSM) to identify interactions between variables (e.g., temperature vs. stirring rate) .

Q. Table 2: DoE Parameters for Reaction Optimization

VariableRange TestedOptimal ValueImpact on Yield
Temperature20–40°C25°CHigher temps increase byproduct formation
SolventDMSO, DMF, THFDMSOPolar aprotic solvents enhance reactivity
Catalyst Loading1–5 mol%3 mol%Excess catalyst reduces purity

Q. How can contradictory data in biological activity assays (e.g., inconsistent IC50 values) be resolved?

Methodological Answer:

  • Orthogonal assays : Validate results using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
  • Buffer conditions : Test pH and ionic strength variations, as protonation states of the pyridyl group may affect binding .
  • Statistical rigor : Use triplicate measurements and ANOVA to assess significance of outliers .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to pyridine-sensitive receptors (e.g., kinases) .
  • MD simulations : Simulate ligand-protein stability over 100 ns to assess conformational changes .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on furochromen) with activity trends .

Data Contradiction Analysis

Example Issue : Discrepancies in reported solubility profiles.
Resolution Strategy :

  • Solvent screening : Test solubility in DMSO (high), water (low), and PBS (pH 7.4) .
  • HPLC purity check : Confirm if impurities affect solubility measurements .

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